Dihexyl phthalate-3,4,5,6-d4
Overview
Description
Dihexyl phthalate-3,4,5,6-d4 is a deuterated form of dihexyl phthalate, a phthalic ester commonly used as a plasticizer in various industrial applications. The compound is characterized by the replacement of hydrogen atoms with deuterium at positions 3, 4, 5, and 6 on the aromatic ring. This isotopic labeling makes it a valuable analytical standard for studying the metabolism and toxicology of dihexyl phthalate and its metabolites .
Mechanism of Action
Target of Action
Dihexyl phthalate-3,4,5,6-d4 is a deuterium-labeled analog of Dihexyl phthalate (DPP) . It is primarily used as an internal standard for quantifying DPP and its metabolites . Researchers rely on this compound to measure the concentrations of DPP and its byproducts in biological samples, such as urine and blood .
Mode of Action
The mode of action of this compound is similar to that of its parent compound, DPP. It interacts with its targets, primarily DPP and its metabolites, and results in changes that can be quantified for research purposes .
Biochemical Pathways
It is known that dpp and its metabolites can have various effects on the body, and this compound is used to study these effects .
Pharmacokinetics
This compound is a stable isotope used in drug development processes . Deuteration, the process of replacing hydrogen atoms with deuterium, can affect the pharmacokinetic and metabolic profiles of drugs . This means that this compound could potentially have different absorption, distribution, metabolism, and excretion (ADME) properties compared to its parent compound, DPP .
Result of Action
The primary result of the action of this compound is the ability to accurately measure the concentrations of DPP and its metabolites in biological samples . This allows researchers to study the metabolism and toxicology of DPP and its metabolites .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its stability makes it suitable for use in various scientific fields and laboratory experiments . .
Biochemical Analysis
Biochemical Properties
Dihexyl phthalate-3,4,5,6-d4 plays a significant role in biochemical reactions due to its stable isotope labeling. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to study the metabolism and toxicology of dihexyl phthalate and its metabolites. The compound’s interactions with enzymes involved in the hydrolysis of phthalate esters are of particular interest. These interactions help researchers understand the metabolic pathways and the potential effects of this compound on biological systems .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can impact the expression of genes involved in detoxification and stress response pathways. Additionally, it may affect cellular metabolism by interacting with enzymes that regulate metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The deuterium labeling allows for detailed studies of these interactions. This compound can inhibit or activate specific enzymes involved in the metabolism of phthalate esters. These interactions can lead to changes in the expression of genes related to metabolic and detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in these studies. This compound is known for its stability, which makes it suitable for long-term experiments. Its degradation products and their effects on cellular function are also studied to understand the long-term impact of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects. At higher doses, this compound can cause adverse effects, including changes in liver weight and enzyme activity. These studies help determine the threshold levels for toxicity and the safe dosage range for the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the hydrolysis of phthalate esters. It interacts with enzymes such as esterases and hydrolases, which play a role in the breakdown of the compound. These interactions can affect metabolic flux and the levels of metabolites in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound is transported by specific binding proteins and transporters, which influence its localization and accumulation in different tissues. These factors are crucial for studying the compound’s pharmacokinetics and its impact on various biological systems .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization of this compound helps researchers study its precise mechanisms of action and its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexyl phthalate-3,4,5,6-d4 is synthesized through the esterification of phthalic anhydride with hexanol in the presence of an acid catalyst. The deuterium atoms are introduced by using deuterated hexanol (hexanol-d4) in the reaction. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous removal of water to ensure high yields. The product is then purified through distillation and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dihexyl phthalate-3,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Phthalic acid and its derivatives.
Reduction: Hexanol and phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the electrophile used.
Scientific Research Applications
Dihexyl phthalate-3,4,5,6-d4 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:
Analytical Standard: Used as an internal standard for quantifying dihexyl phthalate and its metabolites in biological samples such as urine and blood.
Metabolism Studies: Helps in studying the biotransformation of dihexyl phthalate in animal models.
Toxicology Research: Used to investigate the toxicological effects of dihexyl phthalate and its metabolites.
Environmental Analysis: Employed in the analysis of phthalate esters in environmental samples.
Comparison with Similar Compounds
Similar Compounds
- Diisononyl phthalate-d4
- Dicyclohexyl phthalate-3,4,5,6-d4
- Dioctyl phthalate-d4
- Dibutyl phthalate-d4
Uniqueness
Dihexyl phthalate-3,4,5,6-d4 is unique due to its specific isotopic labeling, which provides a distinct mass shift for analytical purposes. This makes it particularly valuable for studies involving the metabolism and toxicology of dihexyl phthalate. Its stability and solubility in organic solvents further enhance its utility in various scientific applications .
Properties
IUPAC Name |
dihexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-3-5-7-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3/i9D,10D,13D,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXZNSGUUQJJTR-LSQQNFJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCC)C(=O)OCCCCCC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583588 | |
Record name | Dihexyl (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015854-55-3 | |
Record name | Dihexyl (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1015854-55-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dihexyl phthalate-3,4,5,6-d4 in the analysis of plastic migrants in environmental water?
A1: this compound serves as an internal standard in the analytical method described in the paper []. Internal standards are crucial in quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). They are added to the sample at a known concentration and undergo the same extraction and analysis procedures as the target analytes (in this case, plastic migrants).
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